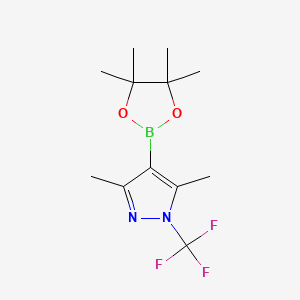![molecular formula C25H30N2O4 B7456115 ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate](/img/structure/B7456115.png)
ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate, also known as ECA, is a synthetic compound that has been widely used in scientific research. ECA belongs to the family of benzamides, which are known for their ability to inhibit the activity of certain enzymes in the body.
Mecanismo De Acción
The mechanism of action of ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. One of the enzymes that ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate is known to inhibit is histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate can lead to changes in gene expression that can have therapeutic effects.
Biochemical and Physiological Effects
ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells, induce apoptosis in these cells, and reduce inflammation. ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate in lab experiments is its ability to selectively inhibit certain enzymes in the body. This allows researchers to study the effects of inhibiting these enzymes without affecting other processes in the body. However, one limitation of using ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate is that it can be difficult to synthesize and purify, which can limit its availability for research.
Direcciones Futuras
There are a number of potential future directions for research on ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate. One area of research is the development of new synthesis methods that can produce ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate more efficiently and with higher purity. Another area of research is the development of new analogs of ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate that may have improved therapeutic properties. Finally, further studies are needed to fully understand the mechanism of action of ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate and its potential uses in the treatment of various diseases.
Métodos De Síntesis
Ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate can be synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of ethyl 3-aminobenzoate with N-cyclohexylcarbonylphenylalanine. This reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ethyl chloroformate to yield ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate.
Aplicaciones Científicas De Investigación
Ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate has been extensively studied for its potential use in the treatment of various diseases. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
ethyl 3-[[2-(cyclohexanecarbonylamino)-3-phenylpropanoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-2-31-25(30)20-14-9-15-21(17-20)26-24(29)22(16-18-10-5-3-6-11-18)27-23(28)19-12-7-4-8-13-19/h3,5-6,9-11,14-15,17,19,22H,2,4,7-8,12-13,16H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIZYVMHVCNYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7456037.png)

![N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7456057.png)



![{2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride](/img/structure/B7456103.png)
![(5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7456104.png)
![3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride](/img/structure/B7456109.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B7456129.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole](/img/structure/B7456136.png)

